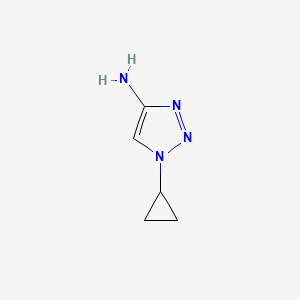

4-Amino-1-cyclopropyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-cyclopropyltriazol-4-amine |

InChI |

InChI=1S/C5H8N4/c6-5-3-9(8-7-5)4-1-2-4/h3-4H,1-2,6H2 |

InChI Key |

APQVXCJWAKCUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(N=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Amino 1 Cyclopropyl 1h 1,2,3 Triazole and Its Analogs

Foundational Synthetic Routes to 1,2,3-Triazoles

The construction of the 1,2,3-triazole ring system has been historically achieved through several key reactions. These foundational methods, while effective, often present challenges in terms of regioselectivity and reaction conditions.

Huisgen 1,3-Dipolar Cycloaddition Variants

The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne), is a cornerstone in the synthesis of 1,2,3-triazoles. wikipedia.orgwikipedia.org This thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, a significant drawback when a specific isomer is desired. nih.gov The reaction proceeds through a concerted pericyclic mechanism, and the rate is not significantly affected by substituents on the dipole, suggesting no charge-separated intermediate is formed. wikipedia.org

The general reaction is as follows:

Organic Azide (B81097) + Alkyne → 1,4-disubstituted-1,2,3-triazole + 1,5-disubstituted-1,2,3-triazole

While foundational, the lack of regioselectivity in the thermal Huisgen cycloaddition has spurred the development of catalyzed variants.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The introduction of copper(I) catalysis revolutionized the synthesis of 1,2,3-triazoles, leading to the development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This "click chemistry" approach offers high yields, mild reaction conditions, and, most importantly, exclusive regioselectivity, affording only the 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The reaction is robust and can be performed in various solvents, including water, making it highly versatile for a wide range of substrates. rsc.orgnih.gov

The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate. acs.org The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the copper in its active +1 oxidation state, especially when reactions are performed in the presence of oxygen. nih.gov

Key features of CuAAC:

High Regioselectivity: Exclusively forms 1,4-disubstituted triazoles. nih.gov

Mild Conditions: Often performed at room temperature. nih.gov

High Yields: Generally provides excellent product yields. nih.gov

Broad Scope: Tolerates a wide variety of functional groups. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This method utilizes ruthenium(II) complexes, such as [Cp*RuCl] compounds, as catalysts. organic-chemistry.orgresearchgate.net Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC and is thought to involve the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate. organic-chemistry.org The regioselectivity is influenced by both steric and electronic factors of the reactants. organic-chemistry.orgnih.gov

| Catalyst System | Predominant Regioisomer | Alkyne Substrate Scope |

| Copper(I) | 1,4-disubstituted | Terminal alkynes |

| Ruthenium(II) | 1,5-disubstituted | Terminal and internal alkynes |

Contemporary Approaches for Substituted 1,2,3-Triazole Synthesis

Building upon the foundational methods, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the synthesis of substituted 1,2,3-triazoles, including analogs of 4-Amino-1-cyclopropyl-1H-1,2,3-triazole.

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as a powerful strategy for generating molecular diversity. nih.gov In the context of 1,2,3-triazole synthesis, MCRs allow for the rapid assembly of highly functionalized triazole scaffolds. nih.govacs.org

One notable approach involves a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov This strategy cleverly designs the MCR product to contain both an azide and an alkyne functionality, which then undergo a subsequent intramolecular cycloaddition to form a fused 1,2,3-triazole ring system. nih.gov This intramolecular nature often allows the reaction to proceed without a metal catalyst. nih.gov

Metal-Free Cycloaddition Reactions and Azide Surrogates

Concerns about the potential toxicity of residual metals from catalytic processes have driven the development of metal-free synthetic methods. researchgate.net Metal-free click reactions often utilize highly activated alkynes or azides to facilitate the cycloaddition without the need for a catalyst. nih.gov For instance, strained cycloalkynes can react with azides under metal-free conditions. nih.gov

Another innovative approach involves the use of azide surrogates. These are molecules that can generate an azide in situ or act as an azide equivalent in the cycloaddition reaction. For example, fused tetrazoles can exist in equilibrium with their open-chain azide form and have been successfully employed as azide components in copper-catalyzed click reactions. nih.gov Additionally, methods have been developed for the synthesis of 1,2,3-triazoles that avoid the use of azides altogether, for instance, through the reaction of α-haloacroleins with organic azides or via a three-component reaction of enaminones, tosylhydrazine, and primary amines. researchgate.net

A recently developed metal-free click protocol involves the reaction of organic azides with ethenesulfonyl fluoride (B91410) (ESF), which acts as an acetylene (B1199291) surrogate. cshl.edu This reaction proceeds via a thermal 1,3-dipolar cycloaddition followed by spontaneous aromatization to yield 1-substituted-1,2,3-triazoles in excellent yields without the need for purification. cshl.edu

| Method | Key Features |

| Multi-component Reactions (MCRs) | High efficiency and diversity; allows for rapid assembly of complex molecules. nih.gov |

| Metal-Free Cycloadditions | Avoids metal contamination; often requires activated substrates. researchgate.netnih.gov |

| Azide Surrogates | Circumvents the direct handling of potentially unstable organic azides. nih.gov |

| Ethenesulfonyl Fluoride (ESF) Protocol | Metal-free, high yield, and scalable synthesis of 1-substituted-1,2,3-triazoles. cshl.edu |

Green Chemistry Principles in Synthesis (Sonochemistry, Mechanochemistry)

In recent years, the principles of green chemistry have become a important driver in the evolution of synthetic organic chemistry, steering research towards more environmentally benign and efficient methods. nih.gov For the synthesis of 1,2,3-triazoles, two prominent green techniques, sonochemistry and mechanochemistry, have emerged as powerful alternatives to conventional thermal methods. nih.govresearchgate.net

Sonochemistry , the application of ultrasound to chemical reactions, has been shown to accelerate the synthesis of 1,4-disubstituted 1,2,3-triazoles. tandfonline.comnih.gov This method often utilizes water as a solvent and can dramatically reduce reaction times compared to traditional heating. tandfonline.com The formation and collapse of cavitation bubbles under ultrasonic irradiation generate localized high temperatures and pressures, which can enhance reaction rates. tandfonline.com For instance, a three-component reaction of alkyl or allyl halides, sodium azide, and terminal alkynes can be efficiently carried out in water using a copper(I) catalyst under ultrasound, leading to high yields of the desired triazole products. tandfonline.com This approach is not only faster but also operationally simple, making it suitable for large-scale synthesis. tandfonline.com The use of ultrasound has also been applied to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, demonstrating shorter reaction times, milder conditions, and excellent yields compared to conventional heating. nih.gov

Mechanochemistry , which involves chemical transformations induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to synthesis. nih.govnih.govingentaconnect.com This technique is particularly attractive for its potential to reduce waste and simplify purification processes. The synthesis of carbohydrate-derived 1,2,3-triazoles has been successfully achieved using ball milling in a 1,3-dipolar cycloaddition reaction. nih.govingentaconnect.com This method has been shown to be a short and convenient route to these compounds. nih.govingentaconnect.com Furthermore, mechanochemistry has been explored for the formal cycloreversion of 1,2,3-triazoles, suggesting a potential for the selective release of reactive azide or alkyne intermediates under mechanical force. nih.gov

Targeted Synthesis of Amino- and Cyclopropyl-Substituted 1,2,3-Triazoles

The specific incorporation of amino and cyclopropyl (B3062369) functionalities onto the 1,2,3-triazole ring requires tailored synthetic strategies. These substituents can significantly influence the biological activity of the resulting compounds.

Approaches for Introducing Amino Functionality

The introduction of an amino group at the 4-position of the 1,2,3-triazole ring is a key synthetic challenge. Several methods have been developed to achieve this transformation.

One common approach involves the use of starting materials that already contain the amino functionality or a precursor group. For example, the reaction of nitriles containing an active methylene (B1212753) group with azides can lead to the formation of 5-amino-1,2,3-triazoles. researchgate.net Another strategy involves the Dimroth rearrangement of triazoles formed from the cycloaddition of azides and nitriles. researchgate.net

More advanced methods include the Buchwald-Hartwig cross-coupling reaction, which can be used to form 5-arylamino-1,2,3-triazoles from 5-amino- or 5-halo-1,2,3-triazoles and (het)aryl halides or amines, respectively. nih.gov This reaction often employs palladium complexes with N-heterocyclic carbene ligands as catalysts. nih.gov

Organocatalytic methods have also been developed for the synthesis of amino acid-derived 1,2,3-triazoles. acs.org For example, the enamine–azide [3 + 2] cycloaddition can produce highly functionalized triazoles. acs.org

Strategies for Cyclopropyl Group Incorporation

The introduction of a cyclopropyl group can be achieved by using a cyclopropyl-containing starting material. For instance, the reaction of a cyclopropyl azide with an appropriate alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction would lead to the formation of a 1-cyclopropyl-1,2,3-triazole. While specific literature on the synthesis of this compound is not abundant in the provided results, the general principles of CuAAC suggest that cyclopropylacetylene (B33242) or a cyclopropyl azide could be used as building blocks.

The synthesis of related cyclopropyl-triazole structures has been reported. For example, 3-cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole (B1261034) has been synthesized and characterized. nih.gov

Post-functionalization of Precursor Triazoles

Post-functionalization of a pre-formed 1,2,3-triazole ring is a powerful strategy for introducing diverse substituents. acs.orgnih.govscilit.com This "post-click" approach allows for the late-stage modification of the triazole scaffold, which is particularly useful for creating libraries of analogs for biological screening. acs.orgnih.gov

Functionalization can occur at various positions of the triazole ring. For example, C-H functionalization, N-substitution, and complexation are common strategies. acs.org Palladium-catalyzed direct arylation can be used to introduce aryl groups at the C5 position of the triazole ring. organic-chemistry.org

For introducing an amino group, a nitro-substituted triazole can be synthesized and subsequently reduced to the corresponding amine. acs.org This two-step process allows for the incorporation of the amino functionality after the triazole ring has been formed.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the regioselectivity of the products.

Detailed Mechanistic Pathways of Key Cycloadditions

The most prominent reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemtube3d.comnih.gov The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate. organic-chemistry.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing metallacycle. nih.gov This metallacycle then rearranges to form the triazole product and regenerate the copper(I) catalyst. nih.gov The use of a copper catalyst ensures the exclusive formation of the 1,4-regioisomer. chemtube3d.com

In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) typically yield the 1,5-disubstituted regioisomer. nih.gov The mechanism of the RuAAC is believed to proceed through a different pathway involving a ruthenium-acetylide intermediate that leads to the opposite regioselectivity compared to the CuAAC.

Metal-free 1,3-dipolar cycloadditions between azides and alkynes can also occur, often under thermal conditions, but these reactions typically result in a mixture of 1,4- and 1,5-regioisomers. nih.gov

The mechanism for the formation of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides has been proposed to involve the formation of a cesium-chelated Z-enolate as a key intermediate in a [3 + 2] cyclization. acs.org This chelation significantly influences the chemo- and regioselectivity of the reaction. acs.org

Data Tables

Table 1: Green Chemistry Approaches for 1,2,3-Triazole Synthesis

| Method | Energy Source | Solvent | Key Advantages | Reference |

| Sonochemistry | Ultrasound | Water | Reduced reaction times, operational simplicity | tandfonline.com |

| Mechanochemistry | Mechanical Milling | Solvent-free | Reduced waste, simplified purification | nih.govingentaconnect.com |

Computational Investigations into the Synthesis of this compound Remain Largely Unexplored

Detailed computational studies focusing specifically on the reaction energetics and transition states involved in the synthesis of this compound are not extensively available in publicly accessible scientific literature. While density functional theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the stability of various chemical structures, its application to this particular cyclopropyl-substituted aminotriazole is yet to be thoroughly documented.

For the synthesis of 1,2,3-triazoles, a common and highly efficient method is the azide-alkyne cycloaddition. Computational studies on this reaction have provided a deep understanding of the factors influencing its regioselectivity and the role of catalysts. rsc.orgnih.gov These investigations often analyze the frontier molecular orbitals (HOMO and LUMO) of the azide and alkyne reactants to predict their reactivity and the preferred orientation of their approach during the cycloaddition.

In the case of this compound, a key synthetic step would likely involve the reaction of a cyclopropyl azide with an appropriate amino-substituted alkyne, or vice-versa. A DFT-guided mechanistic investigation would be instrumental in understanding the influence of the sterically demanding and electronically unique cyclopropyl group on the transition state geometry and energy. Such a study would also shed light on the electronic effects of the amino group on the alkyne partner.

Although specific data for this compound is not available, general findings from DFT studies on related triazole syntheses can offer some predictive insights. For instance, computational analyses have been performed on the tautomeric stability and reactivity of various substituted 1,2,4-triazoles, demonstrating the utility of these methods in understanding the fundamental chemical properties of such heterocyclic systems. zsmu.edu.ua

A comprehensive computational study on this compound would ideally include the following:

Reaction Coordinate Profiling: Mapping the energy changes as the reactants (cyclopropyl azide and an amino-alkyne) approach and form the triazole ring.

Transition State Optimization: Locating the exact geometry of the transition state and calculating its energy to determine the activation barrier.

Analysis of Substituent Effects: Investigating how the cyclopropyl and amino groups influence the electronic structure and reactivity of the reactants and the stability of the product.

Without such specific computational data, a detailed discussion of the reaction energetics and transition states for the synthesis of this compound remains speculative. Further research in this area is needed to provide the detailed, quantitative insights that DFT calculations can offer.

Advanced Spectroscopic and Structural Characterization of 4 Amino 1 Cyclopropyl 1h 1,2,3 Triazole and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the definitive structural assignment of organic molecules. For 4-Amino-1-cyclopropyl-1H-1,2,3-triazole, a comprehensive suite of NMR experiments provides detailed insights into its atomic connectivity and purity.

¹H and ¹³C NMR for Structural Assignment and Purity

The ¹H NMR spectrum of this compound provides the initial and crucial information for its structural verification. The spectrum is characterized by distinct signals corresponding to the protons of the cyclopropyl (B3062369), triazole, and amino groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton on the C5 carbon of the triazole ring typically appears as a singlet in the aromatic region of the spectrum. rsc.orgnih.gov The protons of the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the aliphatic region. The amino group protons often present as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the triazole ring carbons (C4 and C5) are particularly diagnostic. Notably, in 1,4-disubstituted 1H-1,2,3-triazoles, the C5 carbon signal is typically found at a higher field (around δ 120 ppm), while the C4 carbon in 1,5-disubstituted isomers appears at a lower field (around δ 133 ppm), allowing for unambiguous regiochemical assignment. researchgate.net The carbons of the cyclopropyl group will resonate at high field, characteristic of strained ring systems. The purity of the sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for 1,4-Disubstituted 1,2,3-Triazoles

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole H-5 | ~7.5 - 8.5 (s) | C-4: ~140-150 |

| Cyclopropyl CH | ~3.0 - 4.0 (m) | C-5: ~115-125 |

| Cyclopropyl CH₂ | ~0.8 - 1.5 (m) | Cyclopropyl CH: ~30-40 |

| NH₂ | Variable (br s) | Cyclopropyl CH₂: ~5-15 |

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This is instrumental in tracing the connectivity within the cyclopropyl ring, showing correlations between the methine proton and the methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates each proton with its directly attached carbon atom. nih.gov This allows for the unambiguous assignment of the ¹H signals to their corresponding carbons in the cyclopropyl and triazole rings. nih.govmdpi.com

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline structures. Although specific solid-state NMR data for this compound is not widely available, studies on related triazole derivatives demonstrate its utility in characterizing the local environment and packing of molecules in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group and the triazole ring are expected above and below 3000 cm⁻¹, respectively. uomustansiriyah.edu.iqvscht.cz The C=C and N=N stretching vibrations within the triazole ring usually give rise to absorptions in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations and various bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the triazole ring and the cyclopropyl group are often more intense in the Raman spectrum. For example, the N=N stretching vibration in the triazole ring can be a strong Raman band. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300-3500 |

| Cyclopropyl (C-H) | Stretching | ~3080 |

| Triazole (C-H) | Stretching | ~3100-3150 |

| Triazole Ring | C=C, N=N Stretching | 1400-1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. nih.govmdpi.com In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.govnih.gov The high-resolution mass spectrum (HRMS) of this ion would provide the accurate mass, allowing for the determination of the elemental formula and confirming the molecular weight of the compound. mdpi.comnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation, for instance, by showing the loss of the cyclopropyl group or other characteristic fragments. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-disubstituted 1H-1,2,3-triazoles |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. For this compound (Molecular Formula: C₅H₈N₄, Monoisotopic Mass: 124.0749 g/mol ), the fragmentation pattern provides a definitive fingerprint for its identification.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ at m/z 124 would be subjected to collision-induced dissociation. The fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or fragment ions. Key expected fragmentation pathways for this compound include:

Loss of the Cyclopropyl Group: The bond connecting the cyclopropyl ring to the triazole nitrogen is a likely point of cleavage. This would result in the loss of a cyclopropyl radical (•C₃H₅) or neutral cyclopropene (B1174273) (C₃H₄), leading to a significant fragment ion corresponding to the 4-amino-1H-1,2,3-triazole cation.

Cleavage of the Triazole Ring: The 1,2,3-triazole ring can undergo characteristic ring-opening and fragmentation. A common pathway for triazoles involves the expulsion of a molecule of nitrogen (N₂), a highly stable neutral loss (28 Da).

Fragmentation of the Cyclopropyl Moiety: The cyclopropyl cation itself is known to rearrange and fragment, typically losing ethene (C₂H₄) to produce a fragment at m/z 41.

Amino Group Fragmentation: For amino-substituted triazoles, fragmentation can involve the amino group. For instance, studies on other amino triazoles have noted characteristic fragments related to the amine functionality.

A plausible fragmentation pattern, based on the analysis of its constituent parts, is summarized in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Probable Identity of Fragment |

| 124 | 96 | N₂ (28) | [C₅H₈N₂]⁺ |

| 124 | 83 | •C₃H₅ (41) | [C₂H₃N₄]⁺ (4-Amino-1H-1,2,3-triazole cation) |

| 124 | 69 | C₃H₃N (55) | [C₂H₅N₃]⁺ |

| 83 | 55 | N₂ (28) | [C₂H₃N₂]⁺ |

| 41 | - | - | [C₃H₅]⁺ (Cyclopropyl cation) |

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation of related compounds.

X-ray Diffraction (XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

While a specific single-crystal structure for this compound is not publicly available, extensive data from closely related 4-amino-1,2,4-triazole (B31798) and other substituted triazoles allow for a detailed prediction of its structural parameters.

The analysis of a crystal would reveal the planarity of the 1,2,3-triazole ring. The exocyclic amino group's nitrogen atom may lie slightly out of the plane of the ring. The cyclopropyl group, attached to the N1 position of the triazole, would adopt a specific conformation relative to the ring, defined by the torsion angles.

Intermolecular interactions, particularly hydrogen bonding, would be a dominant feature in the crystal packing. The amino group (–NH₂) serves as a hydrogen bond donor, while the nitrogen atoms of the triazole ring (N2 and N3) act as acceptors, likely forming extensive networks that stabilize the crystal lattice.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Reference Compound(s) |

| Bond Lengths (Å) | N1-N2 (Triazole) | ~1.35 - 1.39 | 1,2,4-Triazole (B32235) derivatives |

| N2-N3 (Triazole) | ~1.30 - 1.34 | 1,2,3-Triazole derivatives | |

| C4-C5 (Triazole) | ~1.36 - 1.40 | 1,2,3-Triazole derivatives | |

| N1-C(cyclopropyl) | ~1.48 | Standard N-C single bond | |

| C4-N(amino) | ~1.35 | 4-Amino-4H-1,2,4-triazole | |

| Bond Angles ( °) | C5-N1-N2 | ~108 - 112 | 1,2,3-Triazole derivatives |

| N1-N2-N3 | ~106 - 110 | 1,2,3-Triazole derivatives | |

| N1-C5-C4 | ~105 - 109 | 1,2,3-Triazole derivatives |

This interactive table contains predicted data based on crystallographic information from analogous structures.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of a bulk crystalline sample. For this compound, PXRD would be used to:

Confirm Crystalline Phase: The diffraction pattern obtained is unique to the compound's specific crystal structure.

Assess Purity: The presence of sharp peaks corresponding to a single crystalline phase indicates a high degree of purity. The absence of peaks from starting materials or byproducts would confirm the success of the synthesis and purification process.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This analysis is crucial as polymorphs can have different physical properties.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice.

The experimental PXRD pattern would be compared against a theoretical pattern generated from single-crystal X-ray diffraction data to verify the bulk sample's identity and phase purity.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the mass percentages of the constituent elements in a compound, serving as a fundamental check of its stoichiometric purity. The molecular formula of this compound is C₅H₈N₄ , with a molecular weight of 124.15 g/mol .

The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 48.38 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 45.12 |

| Total | 124.147 | 100.00 |

This interactive table displays the calculated elemental composition.

Experimentally determined values for a pure synthesized sample should align closely with these calculated percentages, typically within a ±0.4% margin, thereby verifying the empirical formula of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy. However, the introduction of one or more stereocenters would produce chiral derivatives that could be analyzed using techniques like Circular Dichroism (CD).

For instance, a chiral derivative could be synthesized by:

Introducing a substituent on the cyclopropyl ring, creating a chiral center.

Using a chiral amine to form a derivative at the 4-amino position.

These chiral derivatives would exist as a pair of enantiomers

Computational Chemistry and Theoretical Studies on 4 Amino 1 Cyclopropyl 1h 1,2,3 Triazole

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. These methods have been applied to various triazole derivatives to elucidate their structural and electronic features.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For triazole derivatives, methods like DFT with basis sets such as 6-311++G(2d,2p) are used to find the minimum energy conformers. rsc.org The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

For instance, studies on similar 1,2,4-triazole (B32235) derivatives have shown that the 1H tautomer is more stable than the 4H form. nih.gov The geometry optimization of related triazole structures reveals specific bond lengths and angles that characterize the molecule's shape and steric properties. While specific data for 4-Amino-1-cyclopropyl-1H-1,2,3-triazole is not available, the table below presents typical bond lengths and angles for a related 1,2,4-triazole ring, which can serve as a reference.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-N2 | 1.34 |

| N2-C3 | 1.32 |

| C3-N4 | 1.35 |

| N4-C5 | 1.33 |

| C5-N1 | 1.36 |

| N1-N2-C3 | 108.0 |

| N2-C3-N4 | 115.0 |

| C3-N4-C5 | 104.0 |

| N4-C5-N1 | 111.0 |

Note: These are representative values for a generic 1,2,4-triazole ring and may differ for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. ntu.edu.iqresearchgate.net

For various triazole derivatives, the HOMO and LUMO energy levels have been calculated to understand their electronic properties. ntu.edu.iq For example, in some push-pull purine (B94841) systems containing 1,2,3-triazole fragments, the HOMO is localized on the electron-rich aryltriazole moiety, while the LUMO is confined to the purine fragment. nih.gov This separation of orbitals influences the molecule's photophysical properties. nih.gov The energy gap between HOMO and LUMO can also be affected by the solvent environment. ntu.edu.iqresearchgate.net

Table 2: Representative FMO Energies for Triazole Derivatives

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

Note: These are representative values and can vary significantly based on the specific substituents and the computational method used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MEP maps, negative potential regions (often colored red or purple) indicate areas with a high electron density, which are prone to electrophilic attack. researchgate.netresearchgate.net Positive potential regions (colored blue) signify areas with lower electron density, which are susceptible to nucleophilic attack. researchgate.net

For triazole derivatives, MEP maps show negative potential around the nitrogen atoms of the triazole ring, indicating their nucleophilic character. researchgate.net The distribution of electrostatic potential is a key factor in understanding intermolecular interactions, such as hydrogen bonding, and the molecule's binding affinity to biological receptors. nih.gov

Spectroscopic Parameter Prediction

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and magnetic properties.

Theoretical NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Theoretical NMR predictions are valuable for assigning the signals in experimental spectra to specific atoms in the molecule. nih.govufv.br The calculations are typically performed after geometry optimization, and the results are often compared with experimental data to validate the computed structure. nih.govresearchgate.net

For various triazole derivatives, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the DFT level of theory. nih.govresearchgate.net These calculations have shown good correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a 1,2,4-Triazole Ring

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 145-155 |

Note: These are representative values. The actual chemical shifts for this compound will depend on the specific electronic environment of each carbon atom.

Simulated Vibrational Spectra and Band Assignment

Theoretical calculations can simulate the vibrational (infrared and Raman) spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the absorption bands in an experimental spectrum to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

For different triazole compounds, vibrational frequencies have been calculated using DFT methods, and the assignments have been made with the help of potential energy distribution (PED) analysis. researchgate.net For instance, the C-N stretching vibrations in a 3-amino-1,2,4-triazole were calculated and found to be in good agreement with the experimental FT-IR spectrum. researchgate.net Similarly, the characteristic ring deformation vibrations of the triazole moiety have been identified through theoretical calculations. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies and Assignments for a Triazole Ring

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | ~3400 |

| C-H stretch | ~3100 |

| C=N stretch | 1580-1650 |

| Triazole ring stretch | 1400-1550 |

| C-N stretch | 1250-1350 |

Note: These are representative frequency ranges. The exact frequencies for this compound will be influenced by the cyclopropyl (B3062369) and amino substituents.

UV-Vis Absorption and Electronic Transitions (e.g., TD-DFT)

The electronic absorption properties of this compound are primarily investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These studies are crucial for understanding the molecule's behavior upon interaction with light.

Theoretical calculations for the 1,2,3-triazole ring, the core of the molecule, show that its UV absorption spectrum is typically dominated by intense π → π* transitions. researchgate.netresearchgate.net For the parent 1,2,3-triazole in the gas phase, a strong absorption band is centered around 205-206 nm. researchgate.netresearchgate.net The introduction of substituents, such as the amino and cyclopropyl groups, is expected to modulate the electronic transitions. The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to n → π* transitions.

TD-DFT calculations are employed to predict the UV-Vis spectra and assign the electronic transitions responsible for the observed absorption bands. These calculations provide the excitation energies and oscillator strengths for the transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy orbitals. For similar triazole derivatives, studies have shown that the main absorption peaks are often blue-shifted or red-shifted depending on the electronic nature of the substituents. researchgate.net For instance, analysis of nitrotriazoles showed maximum absorption wavelengths (λmax) between 201 nm and 228 nm. nih.gov The specific λmax for this compound would depend on the interplay between the electron-donating amino group and the cyclopropyl ring.

Table 1: Predicted UV-Vis Absorption Data for Triazole Derivatives

| Compound Family | Transition Type | Predicted λmax (nm) | Reference |

|---|---|---|---|

| 1,2,3-Triazole (gas phase) | π → π* | ~205 | researchgate.net |

| Nitrotriazoles | π → π* | 201 - 228 | nih.gov |

This table presents generalized data for the triazole class to infer properties for this compound.

Molecular Dynamics Simulations (Focus on Intermolecular Interactions)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or complexed with biological macromolecules. These simulations can elucidate the nature of non-covalent interactions that govern its molecular recognition and binding affinity.

The key functional groups of the molecule—the triazole ring, the amino group, and the cyclopropyl substituent—dictate its interaction patterns. The triazole ring itself is aromatic and possesses nitrogen atoms that can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. nih.gov The exocyclic amino group is a potent hydrogen bond donor and acceptor.

MD simulations on related 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated their ability to form stable hydrogen bonds and π-π stacking interactions with protein residues. nih.govpensoft.net For example, simulations of 1,2,3-triazole analogues as DPP-4 inhibitors revealed strong π-π interactions with aromatic residues like Phe357 and hydrogen bonding with key amino acids such as Glu205, Glu206, and Tyr662. nih.gov Similarly, studies on 1,2,4-triazole derivatives have shown that intermolecular hydrogen bonds significantly increase their interaction energies in solution. nih.gov For this compound, MD simulations would likely show strong hydrogen bonding via the amino group and the triazole nitrogens, as well as potential hydrophobic interactions involving the cyclopropyl group.

Table 2: Potential Intermolecular Interactions for this compound

| Interacting Group | Type of Interaction | Potential Partner in Biomolecules | Reference |

|---|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln | nih.gov |

| Triazole Ring Nitrogens | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Tyr | nih.govnih.gov |

| Triazole Ring | π-π Stacking | Phe, Tyr, Trp, His | nih.gov |

| Cyclopropyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile, Pro | nih.gov |

This table is predictive, based on simulations of functionally similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Features and Molecular Interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would aim to identify the key molecular descriptors that determine its activity.

Although no specific QSAR study for this exact compound is available, research on other triazole derivatives provides a framework for what such an analysis would entail. 3D-QSAR studies on 1,2,4-triazole derivatives as anticancer agents have highlighted the importance of steric and electrostatic fields. nih.gov These models revealed that bulky substituents at certain positions could enhance or diminish activity, and the electronic properties (electronegativity) of substituents are critical. nih.gov

In a QSAR model for this compound and its analogues, the following descriptors would be relevant:

Steric Descriptors: The size and shape of the cyclopropyl group would be a key steric feature.

Electronic Descriptors: The electron-donating nature of the amino group and the dipole moment of the triazole ring would be critical electronic descriptors. nih.gov

Hydrophobic Descriptors: The logP value would quantify the molecule's hydrophobicity, influenced by the cyclopropyl and amino groups.

Studies on other triazoles confirm that substitutions on the triazole ring, particularly at the nitrogen atoms, can significantly alter the physicochemical attributes and biological profile of the molecule. nih.gov

This table outlines descriptor types used in QSAR studies of related triazoles.

Conformational Analysis and Tautomerism Studies

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the potential for tautomerism.

Tautomerism: The 4-amino-1H-1,2,3-triazole moiety can exist in different tautomeric forms. Prototropic tautomerism is a known phenomenon in amino-substituted triazoles. nih.gov The amino group can exist as such (amino form), or a proton can migrate to one of the ring nitrogens to form an imino tautomer. Furthermore, the proton on the triazole ring can shift between the nitrogen atoms. For 1,2,4-triazoles, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.gov In the case of 3-amino-1,2,4-triazoles, they can exist as 5-amino-1H, 3-amino-1H, and 5-amino-4H forms. nih.gov Crystallographic and NMR studies often show that the 5-amino-1H form is preferred in the solid state. nih.gov For this compound, the primary tautomeric equilibrium would be between the 4-amino-1H form and the 5-amino-1H form, although the substitution at N1 restricts some possibilities. The relative energies of these tautomers, calculated using quantum chemical methods, are crucial as different tautomers may exhibit different biological activities.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Triazole |

| 1,2,4-Triazole |

| 3-Amino-1,2,4-triazole |

| 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) |

| 4,4′-dinitroazolefurazan (DNAF) |

| 4,4′-dinitro-3,3′-4,3′-ter-1,2,5-oxadiazole (DNTO) |

| Sitagliptin |

Coordination Chemistry of 4 Amino 1 Cyclopropyl 1h 1,2,3 Triazole As a Ligand

Design Principles for Triazole-Based Ligands

The design of effective ligands is paramount to controlling the properties of the resulting metal complexes. For triazole-based ligands, the inherent electronic features of the heterocyclic ring and the nature of its substituents are key considerations.

The 1,2,3-triazole ring possesses three nitrogen atoms, but in 1,4-disubstituted isomers, only the N2 and N3 atoms are typically available for coordination with metal ions due to the substitution at N1. nih.gov These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, allowing the triazole to function as a ligand.

Coordination can occur in several modes:

Monodentate Coordination: The ligand can bind to a single metal ion through either the N2 or the N3 atom. Coordination through the N3 atom is generally more common and results in more stable complexes. This preference is attributed to the higher electron density at the N3 position compared to the less electron-rich N2 atom. researchgate.net

Bridging Coordination: The triazole ring can act as a bridge between two metal centers, coordinating simultaneously through both N2 and N3. This mode is crucial in the formation of polynuclear complexes and coordination polymers. researchgate.netnih.govmdpi.com

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the substituents on the triazole ring.

Substituents on the triazole ring play a critical role in modulating the ligand's electronic properties and, consequently, its coordination behavior and the characteristics of the resulting metal complexes.

Amino Group (-NH₂): The 4-amino group is a strong electron-donating group. Its presence is expected to increase the electron density on the triazole ring, particularly at the adjacent N3 and C4 atoms. This enhanced electron density makes the nitrogen donor atoms more basic and thus better Lewis bases for coordinating to metal cations. nih.gov The amino group's lone pair can also participate in hydrogen bonding, which can influence the secondary coordination sphere and the crystal packing of the metal complexes. nih.govijcrt.org

The combination of an electron-donating amino group and a cyclopropyl (B3062369) substituent on the 1H-1,2,3-triazole core creates a unique ligand with potentially enhanced coordination capabilities and the ability to form stable and structurally interesting metal complexes.

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes with 4-Amino-1-cyclopropyl-1H-1,2,3-triazole is not extensively available, the general methodologies for creating metal-triazole complexes are well-established. These typically involve the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netmdpi.com

Transition metals from across the d-block have been successfully complexed with various amino- and N-substituted triazole ligands. The synthesis usually involves mixing the ligand with a metal salt, such as a halide, nitrate, or acetate, in a solvent like ethanol, methanol, or a water-mixture. nih.govmdpi.com The resulting complexes can be mononuclear, dinuclear, or polynuclear, depending on the reaction conditions and the ligand-to-metal ratio. mdpi.commdpi.com For instance, silver(I) has been shown to form polymeric chains with 4-amino-4H-1,2,4-triazole, where the ligand acts as a bidentate bridge. mdpi.com Similarly, complexes of iron(II), cobalt(II), nickel(II), and copper(II) with amino-substituted triazoles have been synthesized and studied for their interesting magnetic properties, such as spin-crossover behavior. researchgate.netrsc.org

Table 1: Examples of Transition Metal Complexes with Related Amino-Triazole Ligands

| Metal Ion | Ligand Example | Observed Coordination Mode | Reference(s) |

|---|---|---|---|

| Ag(I) | 4-amino-4H-1,2,4-triazole | µ₂-N1,N2 bridging | mdpi.com |

| Fe(II) | 4-amino-1,2,4-triazole (B31798) | µ₂-N1,N2 bridging | researchgate.netrsc.org |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate (N, S) | nih.govresearchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate (N, S) | nih.govresearchgate.net |

| Co(II) | Azo dye from 4-amino-1,2,4-triazole | Tridentate (N, N, O) |

Spectroscopic and Electrochemical Properties of Complexes

The formation of a coordinate bond between the this compound ligand and a metal ion can be confirmed through various spectroscopic and electrochemical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the complex will show noticeable shifts compared to the free ligand. A key indicator of coordination is the shift in the stretching frequency of the C=N bond within the triazole ring. nih.gov The N-H stretching vibrations of the amino group may also be altered upon complexation, providing further evidence of interaction with the metal center or participation in hydrogen bonding within the complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II), Ag(I)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons on the triazole ring and its substituents will change upon coordination due to the alteration of the electronic environment. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Coordination to a metal center typically results in changes to the electronic absorption spectrum. New absorption bands, often in the visible region, may appear due to d-d transitions within the metal ion or metal-to-ligand charge transfer (MLCT) transitions. rsc.org

Electrochemistry: Techniques like cyclic voltammetry can provide information about the redox properties of the metal complexes. The redox potentials of the metal center are influenced by the donor strength of the ligand. The electron-donating nature of the this compound ligand would be expected to affect the electrochemical behavior of redox-active metals like Cu, Ru, or Fe. rsc.orgbohrium.com

Table 2: Spectroscopic and Electrochemical Characterization Techniques for Metal-Triazole Complexes

| Technique | Expected Observation Upon Complexation | Reference(s) |

|---|---|---|

| FTIR | Shift in C=N and N-H stretching frequencies. | nih.gov |

| NMR | Change in chemical shifts of ligand protons and carbons. | nih.gov |

| UV-Vis | Appearance of new d-d or MLCT bands. | rsc.org |

| Cyclic Voltammetry | Shift in redox potentials of the metal center. | rsc.orgbohrium.com |

X-ray Crystallography of Metal-Triazole Complexes

Single-crystal X-ray diffraction provides definitive proof of complex formation and offers precise details about the molecular structure. nih.gov While no crystal structures for complexes of this compound are currently reported, analysis of related structures provides insight into expected outcomes.

Catalytic Applications of Metal-Triazole Complexes

Metal complexes incorporating 1,2,3-triazole ligands have demonstrated considerable potential as catalysts in a variety of organic transformations. bohrium.comresearchgate.net The electronic and steric properties of the triazole ligand can be fine-tuned through substitution, which in turn influences the reactivity and selectivity of the metal center. researchgate.net While specific catalytic applications of this compound are not yet widely reported, the broader family of 1,2,3-triazole-metal complexes provides a strong indication of its potential.

The application of transition metal complexes with 1,2,3-triazole ligands has been explored in a range of organic reactions, including carbon-carbon (C-C) coupling and oxidation reactions. bohrium.com

Palladium complexes are well-established catalysts for C-C coupling reactions such as the Suzuki-Miyaura and Heck reactions. The use of 1,2,3-triazole-based ligands, particularly those that form N-heterocyclic carbenes (NHCs), has provided effective alternatives to traditional phosphine (B1218219) ligands. uq.edu.au These triazole-based ligands can stabilize the palladium center and facilitate the catalytic cycle. For instance, palladium complexes of 1,2,3-triazolylidenes have shown good activity in Heck reactions. acs.org

Copper complexes of 1,2,3-triazoles have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of alcohols. bohrium.com The coordination environment around the copper center, dictated by the triazole ligand, plays a crucial role in the catalytic efficiency. While direct examples using this compound are scarce, the presence of both the triazole ring and an amino group suggests the potential for forming stable and active copper catalysts.

The following table summarizes the catalytic activity of some representative metal-triazole complexes in organic transformations.

| Catalyst/Ligand | Metal | Reaction | Substrate | Product | Yield (%) | Reference |

| 1,2,3-Triazole-derived NHC | Palladium | Heck Reaction | Bromoaryl derivatives | Substituted acrylates | Good | acs.org |

| Pyridyl-1,2,3-triazole | Copper(I)/Copper(II) | Molecular Switching | N/A | N/A | N/A | acs.org |

| 4-Amino-1,2,4-triazole derivative | Palladium(II) | Suzuki-Miyaura Coupling | Aryl halides | Biaryls | Good to Moderate | Not specified in provided text |

Note: The data in this table is for related triazole compounds and is intended to illustrate the potential applications of this compound in catalysis.

The versatility of the 1,2,3-triazole scaffold allows for its incorporation into both homogeneous and heterogeneous catalyst systems.

Homogeneous catalysts based on well-defined metal-triazole complexes offer high activity and selectivity due to their solubility in the reaction medium and the precise control over the catalyst's molecular structure. rsc.org The synthesis of such complexes often involves the straightforward coordination of the pre-functionalized triazole ligand to a metal precursor. The electronic properties of the this compound, influenced by the electron-donating amino group and the cyclopropyl substituent, could be harnessed to modulate the catalytic activity of a homogeneous metal complex.

Heterogeneous catalysts offer the significant advantage of easy separation and recyclability. Triazole derivatives can be anchored to solid supports, such as polymers or silica, to create robust and reusable catalytic systems. bohrium.com For example, triazole-modified supports have been used to stabilize metal nanoparticles, which then act as efficient and recyclable precatalysts in various reactions. bohrium.com The amino group on this compound provides a convenient handle for covalent attachment to a solid support, paving the way for the development of novel heterogeneous catalysts.

Supramolecular Chemistry and Self-Assembly Involving Triazole Ligands

The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its unique combination of coordination sites and its ability to participate in various non-covalent interactions. rsc.org The nitrogen-rich triazole features a polarized C-H bond and multiple nitrogen atoms that can act as hydrogen bond acceptors. rsc.org

The presence of the amino group in this compound introduces an additional hydrogen bond donor site, further enhancing its potential for involvement in supramolecular assemblies. These interactions can lead to the formation of well-ordered structures such as coordination polymers, metal-organic frameworks (MOFs), and other self-assembled architectures. rsc.org

No Publicly Available Research Found on the Materials Science Applications of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific research detailing the use of this compound in the field of materials science.

Despite the growing interest in triazole derivatives for various applications, this particular compound does not appear in publicly accessible research concerning its incorporation into coordination polymers (CPs), metal-organic frameworks (MOFs), or its use in the development of functional materials for sensing, energy storage, or spin crossover applications.

While the broader family of 1,2,3-triazoles and 1,2,4-triazoles are known for their utility in diverse scientific fields, including medicinal chemistry and materials science, the specific derivative, this compound, remains uncharacterized in the contexts outlined in the query.

General research on related compounds indicates a potential for triazole derivatives to act as ligands in the formation of complex structures. For instance, various 1,2,4-triazole (B32235) derivatives have been successfully used to create one-dimensional coordination polymers that exhibit spin-crossover properties. Similarly, the versatility of the triazole ring allows for its incorporation into larger organic linkers for the synthesis of MOFs. However, without specific studies on the this compound derivative, any discussion of its potential applications in these areas would be purely speculative.

The absence of data prevents the creation of an article based on the requested outline, as no information could be found for the following sections:

Materials Science Applications of 4 Amino 1 Cyclopropyl 1h 1,2,3 Triazole Derivatives

Development of Functional Materials

Spin Crossover Materials

Further research and synthesis of 4-Amino-1-cyclopropyl-1H-1,2,3-triazole would be required to determine its properties and potential for applications in materials science. At present, the scientific community has not published any findings on this specific subject.

Polymer Science Applications (e.g., Building Blocks for Novel Polymers)

Derivatives of this compound are promising candidates for the synthesis of novel polymers with tailored properties. The amino group at the 4-position serves as a versatile handle for a variety of polymerization reactions, including polycondensation and addition polymerization. This allows for the incorporation of the stable 1-cyclopropyl-1H-1,2,3-triazole unit into the polymer backbone, potentially imparting enhanced thermal stability, rigidity, and specific intermolecular interactions.

The synthesis of polymers from monomers containing azide (B81097) and alkyne functionalities through Huisgen cycloaddition or its copper(I)-catalyzed variant (CuAAC) is a well-established method for creating polytriazoles. nih.gov While direct polymerization of this compound itself would require modification, its derivatives can be readily designed to participate in such "click chemistry" reactions. For instance, the amino group can be functionalized to introduce an alkyne or an azide group, transforming the molecule into a monomer suitable for step-growth polymerization.

The resulting polytriazoles can exhibit a range of desirable properties. The high nitrogen content and aromatic nature of the triazole rings contribute to high thermal stability and char yield, which are beneficial for flame-retardant materials. Furthermore, the polarity of the triazole ring can enhance adhesion and compatibility with other polar materials. The presence of the cyclopropyl (B3062369) group is also significant, as it can increase the rigidity and glass transition temperature of the polymer.

Table 1: Potential Properties of Polymers Derived from this compound Derivatives

| Polymer Backbone Type | Potential Monomer Derivative | Expected Polymer Properties | Potential Applications |

| Polyamide-triazole | 4-(Alkynoamido)-1-cyclopropyl-1H-1,2,3-triazole | High thermal stability, good mechanical strength, enhanced solubility in organic solvents. | High-performance engineering plastics, thermally resistant fibers. |

| Polyurethane-triazole | 4-(Hydroxyalkylamino)-1-cyclopropyl-1H-1,2,3-triazole | Improved hydrolytic stability, good adhesive properties. | Coatings, adhesives, and sealants with enhanced durability. |

| Polytriazole (via Click Chemistry) | 4-Azido-1-cyclopropyl-1H-1,2,3-triazole (with a dialkyne co-monomer) | Controlled molecular weight and architecture, high nitrogen content. | Advanced composites, gas separation membranes. |

This table presents hypothetical data based on the known properties of similar polymer systems, as direct experimental data for polymers derived from this compound is not extensively available in public literature.

Bio-conjugation and Linker Chemistry (Focus on Chemical Linkage Design)

In the realm of bioconjugation, the 1,2,3-triazole linkage, often formed via the CuAAC reaction, is highly valued for its stability and biocompatibility. nih.gov It serves as an effective and robust connection between different molecular entities, such as a small molecule drug and a targeting biomolecule. Derivatives of this compound are well-suited for the design of chemical linkers used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

The 4-amino group can be readily modified to attach a payload (e.g., a cytotoxic drug) on one end and a reactive group for attachment to a biomolecule (e.g., an antibody) on the other. The 1,2,3-triazole ring itself acts as a rigid spacer that can help to control the distance and spatial orientation between the conjugated partners. The stability of the triazole ring is a key advantage, as it is resistant to enzymatic cleavage, ensuring that the conjugate remains intact until it reaches its target. nih.gov

The design of the linker is critical for the efficacy of the bioconjugate. The length, rigidity, and solubility of the linker can all influence the properties of the final product. The 1-cyclopropyl-4-amino-1H-1,2,3-triazole core provides a stable and predictable platform for linker design. By choosing appropriate derivatization strategies for the amino group, linkers with varying lengths and functionalities can be synthesized.

Table 2: Examples of Linker Designs Based on this compound Derivatives

| Linker Structure | Reactive Group for Bioconjugation | Payload Attachment Site | Key Linker Characteristics |

| 1-cyclopropyl-4-(N-(maleimido-PEG))-1H-1,2,3-triazole | Maleimide (reacts with thiols) | Amide bond formation at the amino group | Introduces a hydrophilic PEG spacer to improve solubility; provides a rigid triazole core. |

| 1-cyclopropyl-4-(N-(azido-acetyl))-1H-1,2,3-triazole | Azide (for click chemistry with an alkyne-modified biomolecule) | Amide bond formation at the amino group | Enables bioorthogonal conjugation; highly stable linkage. |

| 1-cyclopropyl-4-(N-(NHS-ester))-1H-1,2,3-triazole | NHS-ester (reacts with primary amines) | Amide bond formation at the amino group | Common strategy for labeling proteins; provides a defined linker length. |

This table illustrates potential linker designs. The specific properties and performance would need to be confirmed through experimental studies.

Biological Interrogation: Mechanistic and Non Clinical in Vitro Studies

Molecular Interactions with Biological Targets

The interaction of triazole derivatives with biological macromolecules is a cornerstone of their therapeutic potential. These interactions are explored through various in vitro assays that shed light on their mechanism of action at a molecular level.

Derivatives of 1,2,4-triazole (B32235) have been identified as potent inhibitors of various enzymes, including cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes mellitus, respectively. nih.gov For instance, a series of 1,2,4-triazole bearing azinane analogues demonstrated significant inhibitory activity against these enzymes. nih.gov The inhibitory potential is often attributed to the ability of the triazole ring and its substituents to interact with the active site of the enzymes. nih.gov

Similarly, 1,2,3-triazole-containing hybrids have been investigated for their anticholinesterase activities. nih.gov The nature of the substituents on the triazole ring plays a crucial role in the inhibitory potency. For example, in a series of hesperetin-1,2,3-triazole hybrids, the substitution pattern significantly influenced the anti-AChE activities. nih.gov Kinetic studies often reveal the mode of inhibition, such as competitive or non-competitive, providing deeper insights into the enzyme-ligand interactions. nih.gov

Table 1: Enzyme Inhibition Data for Selected Triazole Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50 or % Inhibition) | Reference |

| 1,2,4-Triazole bearing Azinane Analogues | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM (for compound 12d) | nih.gov |

| 1,2,4-Triazole bearing Azinane Analogues | Butyrylcholinesterase (BChE) | IC50 = 0.038 ± 0.50 µM (for compound 12m) | nih.gov |

| 1,2,4-Triazole bearing Azinane Analogues | α-Glucosidase | IC50 = 36.74 ± 1.24 µM (for compound 12d) | nih.gov |

| Tyrosol–1,2,3-triazole hybrids | Acetylcholinesterase (AChE) | 55% inhibition at 50 µM (for compound 48) | nih.gov |

This table is for illustrative purposes and showcases data for related triazole structures, not specifically 4-Amino-1-cyclopropyl-1H-1,2,3-triazole for which direct data was not found.

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to a target protein. Numerous studies have utilized molecular docking to understand the interactions of triazole derivatives with various protein targets. For example, docking studies of 1,2,4-triazole derivatives with enzymes like c-kit tyrosine kinase and protein kinase B have revealed key binding interactions, such as hydrogen bonding and hydrophobic contacts, within the active site. nih.gov These studies help in rationalizing the observed biological activities and guiding the design of more potent inhibitors. nih.govpensoft.net

In the context of antimicrobial activity, molecular docking has been used to investigate the binding of 1,2,4-triazole compounds to essential bacterial and fungal proteins. ijper.org The binding energies calculated from these studies often correlate with the experimentally determined minimum inhibitory concentrations (MICs), providing a theoretical basis for the observed antimicrobial effects. ijper.org For instance, docking of 1,2,4-triazole derivatives into the active sites of proteins like 1AJ0, 1JIJ, and 4ZA5 has helped to elucidate the interactions driving their antimicrobial action. ijper.org

Table 2: Molecular Docking Results for Representative Triazole Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |

| 1,2,4-Triazole-acetamide hybrid (7f) | c-kit tyrosine kinase | -176.749 | Not specified | nih.gov |

| 1,2,4-Triazole-acetamide hybrid (7f) | Protein kinase B | -170.066 | Not specified | nih.gov |

| 1,2,4-Triazole derivative (4) | A tubulin | Not specified | Interaction observed | uobaghdad.edu.iq |

| 1,2,4-Triazole derivative (1e) | 1AJ0, 1JIJ, 4ZA5 | High binding energy | Not specified | ijper.org |

This table presents data from studies on various triazole derivatives to illustrate the application of molecular docking. Specific data for this compound was not available in the search results.

While the primary focus of triazole research has been on enzyme inhibition, some studies have explored their interactions with nucleic acids. The specific mechanisms of interaction, such as DNA cleavage, are an area of ongoing investigation. The search results did not provide specific studies detailing the DNA cleavage mechanisms of this compound. However, the broader class of heterocyclic compounds is known to interact with DNA through various modes, including intercalation and groove binding, which can lead to DNA damage and subsequent cellular effects.

Antimicrobial Activity Studies (In Vitro Investigations of Growth Inhibition Mechanisms)

A significant body of research has focused on the in vitro antimicrobial properties of triazole derivatives. connectjournals.comnih.govistanbul.edu.tr Both 1,2,4-triazole and 1,2,3-triazole scaffolds have been incorporated into novel chemical entities exhibiting activity against a range of bacteria and fungi. mdpi.comscirp.org The mechanism of growth inhibition is often linked to the inhibition of essential microbial enzymes, as discussed in section 7.1.1.

For example, novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess antibacterial and antifungal properties. connectjournals.com The minimum inhibitory concentration (MIC) values of these compounds against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species, have been determined to quantify their potency. connectjournals.com Similarly, coumarin-1,2,3-triazole conjugates have demonstrated significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Selected Triazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols (4c) | S. aureus | 16 | connectjournals.com |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols (4c) | B. subtilis | 20 | connectjournals.com |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols (4e) | E. coli | 25 | connectjournals.com |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols (4e) | S. typhi | 31 | connectjournals.com |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols (4e) | C. albicans | 24 | connectjournals.com |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | mdpi.com |

This table highlights the antimicrobial potential of various triazole structures. Specific antimicrobial data for this compound was not found in the provided search results.

Structure-Activity Relationship (SAR) at a Molecular Level (Linking Structural Features to Observed In Vitro Activity Profiles)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For triazole derivatives, SAR analyses have been crucial in identifying the key structural motifs responsible for their observed in vitro effects.

In a series of clavulanic acid analogues possessing a substituted 1,2,3-triazole ring, quantitative SAR studies were conducted to understand the impact of different substituents on their biological activity. nih.gov Similarly, for 1,2,4-triazolo[1,5-a]pyrimidine analogs, QSAR models have been developed to correlate molecular descriptors with their inhibitory activity against Plasmodium falciparum. mdpi.com These studies have highlighted the importance of factors such as the nature and position of substituents on the triazole and associated rings. mdpi.comnih.gov For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule and, consequently, its interaction with biological targets. connectjournals.com

Table 4: Summary of Structure-Activity Relationship (SAR) Insights for Triazole Derivatives

| Triazole Scaffold | Key Structural Features Influencing Activity | Biological Activity | Reference |

| 1,2,3-Triazol-1-yl derivatives of clavulanic acid | Substitution on the 1,2,3-triazole ring | Not specified | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine analogs | Substitutions at various positions of the triazolopyrimidine core | Anti-malarial | mdpi.com |

| 4-Amino-1,2,4-triazole (B31798) derivatives | Nature of the substituent on the phenyl ring | Antibacterial | nih.gov |

| 4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- connectjournals.comnih.govnih.govtriazole-3-thiols | Electron-donating and electron-withdrawing groups on the aromatic ring | Antimicrobial | connectjournals.com |

This table summarizes general SAR findings for different classes of triazole compounds as specific SAR data for this compound was not available.

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol of Triazole Derivatives

The development of chiral triazole derivatives has become a significant area of research, with studies demonstrating that individual enantiomers of chiral molecules can exhibit different physiological behaviors. researchgate.net This highlights the critical importance of enantioselective synthesis in the pharmaceutical field. researchgate.net For instance, the asymmetric synthesis of forty-four chiral triazole derivatives and their subsequent evaluation for antiviral activity revealed that in some cases, the respective enantiomers showed significantly different inhibitory effects. nih.govresearchgate.net

Future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access specific enantiomers of cyclopropyl-containing triazoles. This includes the exploration of novel chiral catalysts, both metal-based and organocatalytic, to control the stereochemistry of the cyclopropane (B1198618) ring and its connection to the triazole core. A recently developed method for the diastereoselective synthesis of cyclopropyl (B3062369) diboronates through a 1,2-boronate rearrangement offers a scalable and stereocontrolled approach to creating complex cyclopropyl structures, which could be adapted for the synthesis of 4-amino-1-cyclopropyl-1H-1,2,3-triazole derivatives. nih.gov The ability to selectively synthesize and test individual stereoisomers will be crucial for elucidating structure-activity relationships and identifying more potent and selective bioactive compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Triazole Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, including the study of triazole derivatives. sciepub.com These computational tools can accelerate research and development by analyzing vast datasets, predicting chemical properties, and optimizing synthetic pathways. sciepub.com

Expanding the Scope of Catalytic Applications with Advanced Metal and Organocatalytic Systems

The synthesis and functionalization of triazoles heavily rely on catalytic methods. mdpi.com While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, research continues to explore new and improved catalytic systems. mdpi.comorganic-chemistry.org This includes the development of advanced metal catalysts, such as those based on palladium, nickel, and ruthenium, which offer alternative regioselectivity and broader substrate scope. mdpi.comsemanticscholar.org For example, a dual-metal-catalyzed reaction combining copper and palladium has been developed for the synthesis of fully decorated polycyclic triazoles. acs.org